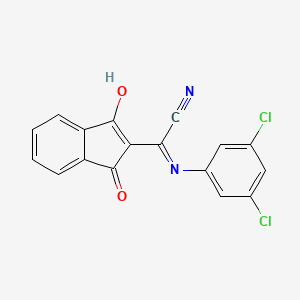

p-(alpha-Phenacylbenzylsulfonyl)acetanilide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetanilide is an aromatic compound having a phenyl ring attached to an acetamido group . It was introduced as an analgesic and antipyretic drug into medical practice in 1886 .

Synthesis Analysis

Acetanilide can be produced by reacting acetic anhydride with aniline . The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide .Molecular Structure Analysis

The molecular structure of acetanilide derivatives has been studied using spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .Chemical Reactions Analysis

The reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation .Physical And Chemical Properties Analysis

Acetanilide is slightly soluble in water, and stable under most conditions . Pure crystals are plate shaped and appear colorless, white, or in between .科学的研究の応用

Oxidative Deethylation Studies : A study examined the oxidative deethylation of phenacetin, using rabbit liver microsomes, to understand its metabolic conversion. This research is pivotal in understanding the biochemical pathways and metabolism of phenacetin (Garland, Nelson, & Sasame, 1976).

Metabolism Analysis : Another study focused on the metabolism of phenacetin in rabbits, providing insights into its conversion into other metabolites. This kind of research is essential for understanding the drug's pharmacokinetics (Smith & Williams, 1949).

High-Pressure Liquid Chromatography : A method was developed for determining acetaminophen and phenacetin in plasma using high-pressure liquid chromatography, showcasing its application in therapeutic drug monitoring (Gotelli, Kabra, & Marton, 1977).

Synthesis of Heterocyclic Scaffolds : A study explored the synthesis of novel heterocyclic scaffolds incorporating the acetanilide moiety from thioacetanilides, showing the potential of phenacetin derivatives in the development of new pharmacological agents (Abdel‐Latif et al., 2018).

Inhibition of Methemoglobinemia : Research was conducted on the inhibition of phenacetin- and acetanilide-induced methemoglobinemia in rats, highlighting its potential therapeutic applications (Büch, Buzello, Heymann, & Krisch, 1969).

Dielectric Solubility Profiles : A study investigated the solubilities of phenacetin and its derivatives in dioxane–water mixtures. This research is significant in understanding the physicochemical properties of phenacetin (Paruta, Sciarrone, & Lordi, 1965).

History of Non-opioid Analgesics : A historical perspective on the discovery and development of non-opioid analgesics, including phenacetin, was presented, providing context to its scientific significance (Brune, 1997).

Antibacterial Steroidal Derivatives : A study aimed at synthesizing steroidal heterocycles incorporating the acetanilide moiety, such as phenacetin, for potential use as antibacterial agents, showing its versatility in drug development (Abdelhalim, El-Saidi, Rabie, & Elmegeed, 2007).

作用機序

Target of Action

Similar compounds such as sulfonamides are known to inhibit dihydrofolate reductase (dhfr), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides .

Mode of Action

Based on the structural similarity to sulfonamides, it can be hypothesized that it might inhibit the activity of dhfr, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting dna synthesis .

Biochemical Pathways

If it acts similarly to other sulfonamides, it would affect the folate synthesis pathway, leading to a decrease in the production of nucleotides and inhibition of dna synthesis .

Pharmacokinetics

Similar compounds such as acetanilide are known to be metabolized in the body to paracetamol .

Result of Action

If it acts similarly to other sulfonamides, it would lead to the inhibition of dna synthesis, affecting the growth and proliferation of cells .

将来の方向性

Many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities . Acetanilide also plays an important role in the synthesis of a number of chemicals as intermediates and precursors .

特性

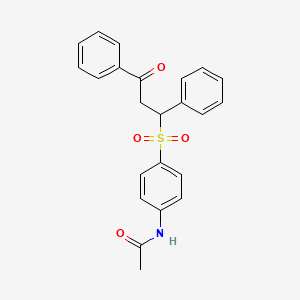

IUPAC Name |

N-[4-(3-oxo-1,3-diphenylpropyl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-17(25)24-20-12-14-21(15-13-20)29(27,28)23(19-10-6-3-7-11-19)16-22(26)18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGKYGRYVOJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)